![molecular formula C11H11NO3 B168850 2,3-Dimethoxybenzoylacetonitrile CAS No. 199102-80-2](/img/structure/B168850.png)
2,3-Dimethoxybenzoylacetonitrile
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Description
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxybenzoylacetonitrile is represented by the formula C11H11NO3. More detailed structural information can be found in databases like PubChem and ChemicalBook .Scientific Research Applications
Synthesis of Benzamide Compounds
2,3-Dimethoxybenzoylacetonitrile serves as a precursor in the synthesis of novel benzamide compounds. These compounds are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesized benzamides have been characterized using IR, 1H NMR, 13C NMR spectroscopic , and elemental methods, yielding a variety of compounds with potential applications in medical and industrial fields .
Antioxidant Activity
The antioxidant properties of benzamide derivatives synthesized from 2,3-Dimethoxybenzoylacetonitrile have been explored. These compounds exhibit total antioxidant, free radical scavenging, and metal chelating activities. Some of these synthesized compounds have shown to be more effective than standard antioxidants .
Antibacterial Activity
Benzamide derivatives from 2,3-Dimethoxybenzoylacetonitrile have been tested for their antibacterial activity. They have shown inhibitory effects against both gram-positive and gram-negative bacteria, suggesting their potential use as antibacterial agents .
Potential Drug Development
The amide derivatives of 2,3-Dimethoxybenzoylacetonitrile have been indicated to have applications in drug discovery and development. These compounds have shown a range of biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .
Industrial Applications
Amide compounds derived from 2,3-Dimethoxybenzoylacetonitrile are used in various industrial sectors. These include the plastic and rubber industry, paper industry, and agriculture. Their widespread structural utility makes them valuable in these fields .
Biochemical Research
In biochemical research, 2,3-Dimethoxybenzoylacetonitrile derivatives can be used to conduct in vivo biochemical tests. Effective amides can be researched for different fields of application, expanding the understanding of biochemical processes .
properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKYIUYPQIFGKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640882 |
Source
|
Record name | 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile | |
CAS RN |
199102-80-2 |
Source
|
Record name | 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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